molecular formula C14H11NO2 B183748 9H-Carbazole-2-acetic acid CAS No. 51035-18-8

9H-Carbazole-2-acetic acid

Cat. No.: B183748
CAS No.: 51035-18-8
M. Wt: 225.24 g/mol
InChI Key: XEDSZIKWEGZUTC-UHFFFAOYSA-N
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Description

9H-Carbazole-2-acetic acid is a high-value chemical scaffold extensively used in medicinal chemistry and materials science research. Its core structure is pivotal for designing novel therapeutic agents and advanced functional materials. In antibacterial research, the carbazole nucleus serves as a privileged structure for creating potent agents that target bacterial fatty acid synthesis (FAS II) via FabH inhibition, a key regulatory enzyme, and exhibit membrane-targeting activity . This dual mechanism is a promising strategy to combat drug-resistant bacterial infections and inhibit biofilm formation . The acetic acid functional group at the nitrogen position provides a critical handle for further synthetic modification, enabling the development of derivatives with enhanced bioactivity and tailored properties . Beyond biomedical applications, this compound and its derivatives are key precursors in synthesizing advanced electrochromic polymers and conducting materials . Researchers functionalize the carbazole core with donor units like ethylenedioxythiophene (EDOT) or thiophene to create monomers that polymerize into films with tunable optical properties, high stability, and multi-electrochromic behavior, making them suitable for next-generation displays and smart windows . The compound's structural features, including its rigid, planar heteroaromatic system and ease of functionalization, make it an exceptionally versatile building block for exploratory research and development across multiple disciplines. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-carbazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSZIKWEGZUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368786
Record name 9H-Carbazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-18-8
Record name 9H-Carbazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Advancements in the Synthesis and Derivatization of 9h Carbazole 2 Acetic Acid

Established Synthetic Pathways for 9H-Carbazole-2-acetic Acid

The synthesis of this compound and its analogues, such as the non-steroidal anti-inflammatory drug (NSAID) carprofen (B1668582), has been approached through various methodologies. These can be broadly categorized into multi-step organic syntheses and more contemporary direct functionalization techniques.

Multi-Step Organic Synthesis Approaches

Traditional methods for synthesizing the this compound scaffold often involve several sequential steps, starting from either carbazole (B46965) itself or precursors that are cyclized to form the carbazole core. A significant challenge in these syntheses is achieving regioselective substitution at the C-2 position of the carbazole ring. Standard electrophilic substitution on an unsubstituted 9H-carbazole preferentially occurs at the C-3 and C-6 positions. thieme-connect.deemu.edu.tr

To overcome this, a common and effective strategy involves the temporary protection or acylation of the carbazole nitrogen. This directs subsequent electrophilic substitution, such as a Friedel-Crafts reaction, primarily to the C-2 position. thieme-connect.declockss.org For instance, the synthesis of carprofen (6-chloro-α-methyl-9H-carbazole-2-acetic acid) often begins with the N-acetylation of carbazole. The resulting N-acetylcarbazole then undergoes a Friedel-Crafts reaction with a suitable acyl chloride (e.g., 2-chloropropanoyl chloride) to introduce the side chain precursor at the C-2 position in high yield. clockss.org

Another multi-step approach involves the reductive hydrolysis of a trimethylsilyl (B98337) cyanohydrin intermediate. This method was used in a synthesis of carprofen, where the final step involves treating the cyanohydrin with tin(II) chloride dihydrate in a mixture of acetic acid and hydrochloric acid to yield the desired acetic acid derivative. thieme-connect.de

Classical carbazole synthesis methods, while not always directly yielding the 2-acetic acid derivative, form the basis for accessing the core structure. These include:

Borsche–Drechsel cyclization : This involves the acid-catalyzed cyclization of phenylhydrazone derivatives of cyclohexanones to form tetrahydrocarbazoles, which are subsequently aromatized. wikipedia.org Running the condensation and cyclization steps in acetic acid is a common modification. wikipedia.orggoogle.com

Graebe–Ullmann reaction : This method synthesizes carbazoles from N-phenyl-1,2-diaminobenzene via diazotization and subsequent cyclization with the elimination of nitrogen gas. wikipedia.org

Bucherer carbazole synthesis : This reaction utilizes a naphthol and an aryl hydrazine (B178648) to construct the carbazole skeleton. wikipedia.org

These foundational syntheses can be adapted to produce appropriately substituted precursors for the eventual elaboration into this compound.

Table 1: Overview of Selected Multi-Step Synthesis Strategies

StrategyKey StepsKey Reagents/ConditionsReference
N-Acylation Directed C-2 Acylation1. N-acetylation of carbazole. 2. Friedel-Crafts acylation at C-2. 3. Further modification to the acetic acid side chain.1. Ac₂O/H₂SO₄ 2. 2-chloropropanoyl chloride/AlCl₃ 3. Hydrolysis clockss.org
Reductive Hydrolysis of CyanohydrinFormation of a trimethylsilyl cyanohydrin followed by reductive hydrolysis.SnCl₂·2H₂O, Acetic Acid, HCl thieme-connect.de
Borsche–Drechsel CyclizationCondensation of phenylhydrazine (B124118) and cyclohexanone, followed by acid-catalyzed cyclization and aromatization.HCl or Acetic Acid for cyclization; Red lead for aromatization. wikipedia.org

Direct Functionalization Techniques for Carbazole Ring System

Modern synthetic chemistry has increasingly focused on direct C-H bond functionalization, which offers a more atom-economical and efficient route to substituted carbazoles. chim.it These methods aim to bypass the multi-step sequences and regioselectivity issues associated with classical approaches.

Transition metal catalysis is at the forefront of these techniques. chim.itresearchgate.net By employing a directing group, typically attached to the carbazole nitrogen, chemists can steer the functionalization to specific C-H bonds that are otherwise unreactive. chim.itacs.orgacs.org For example, a pyridinyl or pyrimidinyl group on the nitrogen can direct ruthenium-catalyzed acetoxylation to the C-1 and C-8 positions. chim.itacs.orgacs.org While direct C-2 functionalization to introduce an acetic acid moiety or its precursor remains a specific challenge, the principles of directed C-H activation provide a clear pathway for future developments. Research has shown that palladium-catalyzed C-H activation can lead to C-2 arylation, alkylation, and other modifications when assisted by specific directing groups. researchgate.net

Strategic Derivatization of this compound for Tunable Properties

Once the this compound core is synthesized, its properties can be finely tuned through derivatization at three key locations: the carbazole nitrogen, the aromatic carbazole ring, and the carboxylic acid group.

N-Substitution Reactions at the Carbazole Nitrogen

The nitrogen atom of the carbazole ring is a readily accessible site for functionalization. N-alkylation of carbazole esters is a common strategy to introduce new molecular diversity. nih.gov This reaction is typically performed by treating the carbazole ester with an alkyl halide (such as methyl iodide or n-butyl iodide) in the presence of a base like cesium carbonate in a suitable solvent like acetonitrile (B52724). nih.gov Microwave-assisted N-alkylation of carbazoles with alkyl halides adsorbed on potassium carbonate has also been reported as a rapid and high-yield method. researchgate.net These N-substituents can significantly alter the molecule's physical and biological properties.

Table 2: Examples of N-Substitution Reactions on Carbazole-2-acetic Acid Esters

Starting MaterialReagentBase/SolventProductReference
Carprofen Methyl EsterMethyl Iodide (MeI)Cs₂CO₃ / AcetonitrileMethyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoate nih.gov
Carprofen Ethyl Estern-Butyl Iodide (n-BuI)Cs₂CO₃ / AcetonitrileEthyl 2-(6-chloro-9-butyl-9H-carbazol-2-yl)propanoate nih.gov
Carprofen Ethyl EsterMethyl bromoacetateCs₂CO₃ / AcetonitrileEthyl 2-(9-(2-methoxy-2-oxoethyl)-6-chloro-9H-carbazol-2-yl)propanoate nih.gov

Regioselective Functionalization of the Carbazole Ring

Further substitution on the aromatic rings of the this compound scaffold allows for the introduction of various functional groups that can modulate its electronic and steric properties. These reactions are typically electrophilic aromatic substitutions.

Nitration : The nitration of carprofen methyl ester using nitric acid in glacial acetic acid results in regioselective substitution at the C-3 position, yielding methyl 2-(6-chloro-3-nitro-9H-carbazol-2-yl)propionate. nih.gov

Halogenation : The carbazole ring can be readily halogenated. Bromination of carprofen in glacial acetic acid with elemental bromine leads to dibromination at the C-3 and C-8 positions. nih.gov Similarly, iodination of a carprofen ester derivative with iodine monochloride in acetic acid can introduce an iodine atom at the C-3 position. nih.gov Electrophilic substitution of a related 1-methylcarbazole-2,3-dicarboxylate with N-bromosuccinimide in acetic acid leads to bromination at the C-6 position. cabidigitallibrary.orgresearchgate.net

Table 3: Regioselective Functionalization of the Carbazole Ring

SubstrateReactionReagent/SolventPosition(s) of SubstitutionReference
Carprofen Methyl EsterNitrationHNO₃ / Glacial Acetic AcidC-3 nih.gov
CarprofenBrominationBr₂ / Glacial Acetic AcidC-3, C-8 nih.gov
Methyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoateIodinationICl / Glacial Acetic AcidC-3 nih.gov
Dimethyl 1-methylcarbazole-2,3-dicarboxylateBrominationNBS / Acetic AcidC-6 cabidigitallibrary.orgresearchgate.net

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, enabling the synthesis of esters, amides, hydrazides, and other related compounds.

Esterification : The carboxylic acid of carprofen can be esterified with alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid. nih.gov

Amide Formation : Carbazole-based carboxylic acids can be converted to amides by first activating the acid, for example with methanesulfonyl chloride in the presence of pyridine, followed by the addition of a desired amine. nih.gov

Hydrazide Synthesis : Ester derivatives of carbazole-2-acetic acid can be transformed into the corresponding hydrazide by reacting them with hydrazine hydrate (B1144303) in a solvent like ethanol. nih.govresearchgate.net This hydrazide can then serve as an intermediate for synthesizing a wide range of other derivatives. researchgate.net

Table 4: Modifications of the Carboxylic Acid Moiety

TransformationStarting Material TypeKey ReagentsProduct TypeReference
EsterificationCarboxylic AcidMethanol or Ethanol, H₂SO₄ (cat.)Methyl or Ethyl Ester nih.gov
Amide FormationCarboxylic Acid1. Methanesulfonyl chloride, Pyridine 2. Amine (R-NH₂)Amide nih.gov
Hydrazide FormationEsterHydrazine Hydrate (N₂H₄·H₂O), EthanolHydrazide nih.govresearchgate.net

Advanced Synthetic Methodologies in Carbazole Chemistry

The field of carbazole chemistry has seen remarkable progress, with the development of sophisticated synthetic techniques that offer greater efficiency, selectivity, and access to novel molecular structures. These methodologies are pivotal for the synthesis and subsequent derivatization of compounds like this compound.

Electrochemical Polymerization for Poly(this compound) Architectures

Electrochemical polymerization has emerged as a powerful technique for creating thin films of poly(this compound) on electrode surfaces. journalajacr.comresearchgate.net This method involves the oxidative electropolymerization of the 2-(9H-carbazol-9-yl)acetic acid (CzA) monomer, often in an acetonitrile solution with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4). journalajacr.comresearchgate.net The process is typically carried out using cyclic voltammetry, where repeated potential sweeps lead to the formation of a polymer film. journalajacr.com

The properties of the resulting polymer, poly(2-(9H-carbazol-9-yl)acetic acid), can be tuned by co-polymerizing CzA with carbazole (Cz). mdpi.comresearchgate.net Studies have shown that the ratio of Cz to CzA in the monomer feed significantly impacts the physicochemical properties of the electrodeposited polymer films, including their electroactivity, morphology, and mechanical characteristics. mdpi.comresearchgate.net For instance, electrochemical oxidation will only lead to the deposition of a solid film if the solution contains at least 30% carbazole. mdpi.comresearchgate.net

The resulting poly(2-(9H-carbazol-9-yl)acetic acid) film is soluble in common organic solvents such as DMSO, THF, NMP, and DMAC. journalajacr.comresearchgate.net Spectroelectrochemical studies reveal that the polymer film exhibits electrochromic properties, appearing green in its oxidized state and highly transparent in its neutral state. journalajacr.com The conductivity of the homopolymer has been measured at approximately 4.3 x 10⁻² S/cm. journalajacr.comresearchgate.net

Table 1: Properties of Electrochemically Synthesized Poly(2-(this compound))

PropertyValue/ObservationReference
Polymerization MethodOxidative Electropolymerization (Cyclic Voltammetry) journalajacr.comresearchgate.net
Monomer2-(9H-carbazol-9-yl)acetic acid (CzA) journalajacr.comresearchgate.net
SolubilitySoluble in DMSO, THF, NMP, DMAC journalajacr.comresearchgate.net
Conductivity~4.3 x 10⁻² S/cm journalajacr.comresearchgate.net
Weight Average Molecular Weight (GPC)130,900 g/mol journalajacr.comresearchgate.net
Electrochromic PropertiesGreen in oxidized state, transparent in neutral state journalajacr.com

Transition Metal-Catalyzed C-H Bond Functionalization

Transition metal-catalyzed C-H bond functionalization has become an indispensable tool for the direct and regioselective modification of the carbazole core. bohrium.comchim.itresearchgate.netnih.gov This powerful strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex carbazole derivatives. chim.it Catalytic systems based on palladium, ruthenium, and rhodium have been extensively developed for various C-H functionalization reactions, including arylation, alkylation, and acylation of carbazoles. bohrium.comnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis and has been widely applied to the construction and functionalization of carbazoles. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a robust method for creating C-C bonds. For instance, substituted biaryl acetamides, which are precursors to carbazoles, can be prepared in high yields via Suzuki-Miyaura coupling of 2'-bromoacetanilides with appropriate boronic acids. nih.gov

Palladium catalysts also enable the direct synthesis of carbazoles through a one-pot N-arylation and oxidative biaryl coupling. acs.org Furthermore, palladium-catalyzed tandem reactions involving directed C-H functionalization and amide arylation provide a pathway to substituted carbazoles. organic-chemistry.org Mechanochemical methods, such as high-temperature ball-milling, have been developed for the palladium-catalyzed solid-state C-N cross-coupling of carbazoles with aryl halides, offering a solvent-minimized approach. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Carbazole Synthesis

Reaction TypeCatalyst/ReagentsApplicationReference
Suzuki-Miyaura CouplingPd catalyst, SPhos ligandSynthesis of biaryl acetamide (B32628) precursors for carbazoles nih.gov
One-Pot N-Arylation/Oxidative Biaryl CouplingPd catalystDirect synthesis of carbazoles acs.org
Cascade C-N Bond FormationPd(OAc)₂Synthesis of N-arylated carbazoles from cyclic iodonium (B1229267) salts and anilines beilstein-journals.org
Carbocyclization–Cross-CouplingPd catalystSynthesis of 3-(E-buta-1,3-dienyl) carbazoles from α-allenols rsc.org

Ruthenium and rhodium catalysts have shown remarkable efficacy in directing the C-H functionalization of carbazoles, often with high regioselectivity. bohrium.comnih.gov These reactions typically employ a directing group on the carbazole nitrogen to guide the metal catalyst to a specific C-H bond, most commonly at the C1 or C8 position. rsc.orgacs.org

Ruthenium-catalyzed systems have been successfully used for the C-H alkylation of carbazoles. rsc.org For example, using a pyrimidine (B1678525) directing group on the carbazole nitrogen, ruthenium-catalyzed σ-activation enables the selective C4-alkylation. rsc.org Ruthenium catalysis also facilitates the regioselective acetoxylation of N-pyridylcarbazoles at the C1 and C8 positions. acs.org

Rhodium catalysts, particularly those containing the (pentamethylcyclopentadienyl)rhodium (RhCp*) fragment, are also powerful tools for C-H activation and have been utilized in the functionalization of various heterocycles, including carbazoles. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

Photochemical Synthetic Transformations

Photochemistry offers a unique approach to the synthesis and modification of carbazole structures, often proceeding under mild, "transition-metal-free" conditions. acs.org Photostimulated reactions, such as the SRN1 mechanism, can induce intramolecular C-N bond formation in 2'-halo[1,1'-biphenyl]-2-amines to yield 9H-carbazoles. acs.org

Another photochemical strategy involves the photocyclization of arylenaminoketones. For example, an appropriately substituted arylenaminoketone can be irradiated to form an indole (B1671886) intermediate, which is then converted to a novel carbazole derivative in subsequent steps. tandfonline.comtandfonline.com This method allows for the synthesis of carbazoles with unconventional substitution patterns. tandfonline.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of carbazoles to reduce environmental impact. One notable advancement is the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar. organic-chemistry.org This catalyst enables an efficient one-pot synthesis of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes under microwave irradiation. This method significantly reduces reaction times and allows for easy separation and recycling of the catalyst. organic-chemistry.org

Furthermore, the development of solid-state reaction methodologies, such as the mechanochemical palladium-catalyzed C-N cross-coupling, minimizes the use of large quantities of organic solvents. nih.gov These approaches align with the goals of sustainable chemistry by improving efficiency and reducing waste. The synthesis of 2-(9H-carbazol-9-yl) acetohydrazide, a derivative of this compound, has been achieved through a reaction of ethyl 2-(9H-carbazol-9-yl) acetate (B1210297) with hydrazine hydrate, a process that can be optimized for greener conditions. nih.gov

Mechanistic Insights into Reactions Involving 9h Carbazole 2 Acetic Acid

Exploration of Reaction Mechanisms in Synthetic Transformations

The synthetic versatility of 9H-Carbazole-2-acetic acid stems from the reactivity of its carbazole (B46965) nucleus and the appended acetic acid group. Understanding the mechanisms of its transformations is key to designing novel materials and molecules with tailored properties.

The oxidative polymerization of carbazole derivatives, including this compound, is a fundamental process for creating conductive polymers. This transformation proceeds through a series of electron transfer steps.

The initial step in the electropolymerization of 2-(9H-carbazol-9-yl)acetic acid (CzA) involves the anodic oxidation of the monomer to form a radical cation. mdpi.com This oxidation occurs at a specific potential, which for CzA is around +1.5 V/SCE. mdpi.com The formation of this reactive species is the gateway to polymerization. Subsequent coupling of these radical cations leads to the growth of the polymer chain. mdpi.com The positions on the carbazole ring most susceptible to this oxidative coupling are the 3 and 6 positions due to their high electron density. mdpi.comnih.gov

Studies on the electropolymerization of carbazole and its derivatives have shown that the properties of the resulting polymer films, such as conductivity and morphology, are highly dependent on the reaction conditions, including the monomer concentration and the composition of the electrolyte solution. mdpi.comjournalajacr.com For instance, the electrochemical oxidation of mixtures of carbazole (Cz) and CzA leads to the formation of copolymer films, but only when the concentration of Cz is at least 30%. mdpi.com This suggests that the carbazole radical cation plays a crucial role in initiating and propagating the polymerization chain. The resulting poly(2-(9H-carbazol-9-yl)acetic acid) is soluble in common organic solvents like DMSO, THF, and NMP, and exhibits electrical conductivity. journalajacr.comresearchgate.net The presence of the carboxylic acid group can also influence the properties of the polymer through the formation of hydrogen bonds or electrostatic interactions, which can affect the film's structure and rigidity. mdpi.com

The generated polarons and bipolarons on the polymer backbone during the redox process are fundamental to the pseudocapacitance observed in these materials, making them suitable for applications in energy storage. rsc.org

Table 1: Electrochemical Properties of Carbazole Monomers

MonomerOxidation Potential (V/SCE)Resulting Polymer Properties
Carbazole (Cz)+1.1Forms conductive polymer films. mdpi.com
2-(9H-carbazol-9-yl)acetic acid (CzA)+1.5Results in a soluble and conductive polymer. mdpi.comjournalajacr.com

This table summarizes the oxidation potentials of carbazole and its acetic acid derivative, highlighting the initial step in their oxidative polymerization.

This compound and its derivatives can participate in various cycloaddition and condensation reactions to form more complex heterocyclic systems. These reactions are often catalyzed by acids or bases and proceed through well-defined mechanistic pathways.

Condensation Reactions:

A common transformation is the condensation of a carbazole derivative with a suitable partner. For example, the aldehyde group of 9H-Carbazole-2-carbaldehyde, a related precursor, readily reacts with amines or hydrazines to form Schiff bases or hydrazones. This type of reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Similarly, the condensation of indoles with diketones is a widely used method for synthesizing carbazoles, and this reaction is acid-catalyzed. thieme-connect.de

The Friedländer condensation is another powerful tool for constructing quinoline (B57606) rings onto a carbazole framework. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. For instance, 3-acetyl-9-ethyl-9H-carbazole undergoes condensation with β-aminoaldehydes or β-aminoketones in the presence of a base like sodium ethoxide to yield quinolyl-substituted carbazoles. beilstein-journals.org

The synthesis of carbazole analogues can also be achieved through the base-catalyzed condensation of 1-(9H-carbazol-9-yl)-2-chloroethanone with various aminophenols. bas.bg This reaction proceeds via nucleophilic substitution where the aminophenol displaces the chloride ion.

Cycloaddition Reactions:

[5+2] cycloaddition reactions involving oxidopyrylium intermediates offer a pathway to complex carbazole-containing structures. These reactions can be catalyzed by a dual system consisting of a chiral primary aminothiourea and a second achiral thiourea. acs.org The proposed mechanism involves the formation of an enamine intermediate from the condensation of the catalyst and the substrate. Subsequent elimination of a leaving group, such as acetic acid, generates a reactive pyrylium (B1242799) ion pair that undergoes the intramolecular cycloaddition. acs.org

Catalysts and the resulting intermediates are pivotal in directing the regioselectivity and efficiency of functionalization reactions on the carbazole ring.

Catalysts:

Palladium Catalysts: Palladium-based catalysts are extensively used for various C-H functionalization and cross-coupling reactions of carbazoles. For instance, Pd(OAc)₂ can catalyze the intramolecular C-H amination of 2'-acetaminobiphenyls to form carbazoles. nih.gov The catalytic cycle is thought to involve the formation of a palladium amide intermediate, followed by electrophilic palladation and reductive elimination. nih.gov Palladium nanocatalysts have also been employed for the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org

Rhodium Catalysts: Rhodium(II) catalysts are effective in promoting C(sp²)-H insertion reactions of α-imino rhodium(II) carbenoids, generated in situ from 1-sulfonyl-1,2,3-triazoles, to achieve regioselective functionalization at the C3 position of 9H-carbazoles. researchgate.net

Copper Catalysts: Copper(I) iodide (CuI) often serves as a co-catalyst in palladium-catalyzed reactions, such as in Sonogashira couplings. nih.gov Copper powder can also catalyze Ullmann-type C-N coupling reactions for the synthesis of polycarbazoles.

Acid Catalysts: Acetic acid is frequently used as a solvent and catalyst in condensation reactions, such as the reaction of 2-ethylindole with but-3-en-2-one (B6265698) to form dihydrocarbazoles. thieme-connect.de It also plays a role in enhancing the rate of certain cycloaddition reactions. acs.org

Intermediates:

Radical Cations: As discussed in the context of oxidative polymerization, radical cations are key intermediates formed by the initial one-electron oxidation of the carbazole monomer. mdpi.com

Palladacycles: In palladium-catalyzed C-H activation, the formation of a cyclic palladium intermediate, or palladacycle, is a crucial step that dictates the regioselectivity of the functionalization. nih.gov

Carbenoids: Rhodium(II)-carbenoids are highly reactive intermediates that can insert into C-H bonds, enabling the direct functionalization of the carbazole nucleus. researchgate.net

Arenium Ions: In Scholl-type oxidative coupling reactions, the reaction mechanism can proceed through arenium cation intermediates, which are formed by the protonation of the aromatic ring. nih.gov

Table 2: Catalysts in Carbazole Functionalization

Catalyst SystemReaction TypeRole of Catalyst
Pd(OAc)₂ / Cu(OAc)₂Intramolecular C-H AminationFacilitates C-N bond formation via a palladacycle intermediate. nih.gov
Rh₂(OAc)₄C-H InsertionGenerates a reactive rhodium-carbenoid for C-H functionalization. researchgate.net
CuISonogashira CouplingActs as a co-catalyst with palladium. nih.gov
Acetic AcidCondensationServes as both a solvent and an acid catalyst. thieme-connect.de

This table highlights some of the key catalyst systems used in the functionalization of carbazoles and their specific roles in the reaction mechanisms.

Cycloaddition and Condensation Reaction Mechanisms

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic data for reactions involving this compound are not extensively detailed in the provided context, the principles of kinetic studies are crucial for understanding reaction pathways. For instance, in the diiodination of 9H-carbazole, a kinetic study revealed that increasing the temperature from 60°C to 80°C reduces the reaction time. Such studies help in optimizing reaction conditions by providing insights into the rate-determining steps and the influence of various parameters like temperature, concentration, and catalyst loading.

The elucidation of reaction pathways often relies on a combination of experimental observations and theoretical calculations. For example, the proposed mechanism for the palladium-catalyzed synthesis of carbazoles was refined based on experimental outcomes that were inconsistent with an initial hypothesis. nih.gov This iterative process of proposing a mechanism, testing it against experimental data, and refining it is central to advancing the understanding of complex organic reactions.

Computational studies, such as density functional theory (DFT) calculations, are also powerful tools for elucidating reaction mechanisms. They can be used to calculate the energies of intermediates and transition states, providing a theoretical basis for the observed reactivity and selectivity. nih.gov For example, theoretical investigations into the oxidative coupling of carbazole-based polycyclic aromatic hydrocarbons have helped to clarify that the primary oxidation pathway involves the 3,6-positions of the carbazole moiety due to their high electron density. nih.gov

Theoretical and Computational Chemistry Applied to 9h Carbazole 2 Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of carbazole-based molecules. These computational approaches allow for a detailed analysis of molecular and electronic structures, as well as the prediction of spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of carbazole (B46965) derivatives. scientific.net By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand the effects of different substituents on the electronic structure. scientific.net For instance, studies on carbazole-dibenzothiophene (Cz-DBT) isomers, which are relevant for blue host materials in organic light-emitting diodes (OLEDs), have shown that the frontier molecular orbitals are spatially localized. acs.org The HOMO is typically located on the carbazole moiety, while the LUMO resides on the dibenzothiophene (B1670422) moiety, indicating an intramolecular charge-transfer character for the first excited electronic states. acs.org

DFT calculations have also been employed to study the impact of substituents on the C–N bond dissociation energies in such systems. These energies are highly dependent on the charge states of the molecules. acs.org Anionic states, in particular, can exhibit low C–N bond dissociation energies, a factor attributed to the significant electron affinity of the carbazole radical. acs.org This highlights the ability to modulate the chemical stability of these materials through strategic substitution. acs.org

Furthermore, DFT calculations are used to explore reorganization energies in carbazole derivatives, which is crucial for understanding charge transport in organic semiconductors. icm.edu.pl Calculations for carbazole and its benzocarbazole isomers have demonstrated that it is possible to enlarge the molecule's dimensions without necessarily increasing the reorganization energy. icm.edu.pl For example, benzo(b)carbazole shows low reorganization energies for both hole (0.18 eV) and electron (0.11 eV) transport. icm.edu.pl

Table 1: Calculated Electronic Properties of Selected Carbazole Derivatives

Compound/SystemMethodKey FindingReference
Carbazole-dibenzothiophene (Cz-DBT) isomersDFTHOMO localized on carbazole, LUMO on dibenzothiophene; low anionic C–N bond dissociation energies. acs.org
Benzo(b)carbazoleDFTLow reorganization energy for hole (0.18 eV) and electron (0.11 eV) transport. icm.edu.pl
Carbazole dye with –NH(C5H11) substituentDFT/TDDFTFavorable HOMO-LUMO transition (77%) and LUMO energy (−1.810 eV) for DSSC applications. aip.org
9-Methyl-3-phenyldiazenyl-9H-carbazoleDFTPlanar conformation predicted; azo substituent has a small influence on the π electrons of the carbazole system. iucr.org
N-substituted carbazolesDFT (ωB97X-D/6-311++G(d,p))Optimized molecular structures of monomers and dimers, highlighting intermolecular interactions. nih.gov

Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR)

Computational methods are also instrumental in predicting the spectroscopic signatures of 9H-Carbazole-2-acetic acid and its derivatives, which can then be compared with experimental data for validation.

Time-dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis absorption spectra. aip.org For carbazole-based dyes, TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption peaks. rsc.org Studies have shown a good correlation between computational results and experimental UV-Vis spectra for carbazole derivatives, confirming the accuracy of the theoretical models. scientific.net For instance, in a study of carbazole-thiophene dimers, the calculated electronic transitions were in good agreement with optical data. researchgate.netum.edu.my The functionalization of the carbazole core with different groups leads to shifts in the absorption maxima, which can be accurately predicted. um.edu.my

Infrared (IR) spectroscopy is another area where computational chemistry provides valuable insights. Harmonic vibrational frequency calculations performed using DFT can predict the IR spectra of carbazole derivatives. nih.gov By comparing the calculated spectra of monomers and dimers with experimental results, researchers can identify the presence of different species in a sample. nih.govrsc.org Excellent correlations between experimental and calculated vibrational energies have been achieved, often with the application of a scaling factor. nih.gov

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Carbazole Derivatives

Spectroscopic TechniqueComputational MethodKey FindingsReference
UV-VisTD-DFT (CAM-B3LYP/6-31G*)Calculated electronic properties like HOMO-LUMO levels and UV-Vis spectra for carbazole dyes. aip.org
UV-VisDFTComputational results were in good accordance with the experimental UV-vis spectra for substituted carbazoles. scientific.net
UV-VisTD-DFT (WB97D/6-311G(d,p))Calculated vertical excitations for carbazole-based dyes. rsc.org
NMR (¹H and ¹³C)DFTCalculated chemical shifts agreed with experimental data for synthesized carbazole derivatives. researchgate.net
IRDFT (ωB97X-D/6-311++G(d,p))Excellent correlation between experimental and calculated vibrational energies for N-substituted carbazoles. nih.gov

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov For carbazole derivatives, MD simulations can provide insights into how these molecules interact with their environment and with each other.

In the context of drug design, MD simulations can be used to assess the stability of a ligand-receptor complex. For instance, in a study designing carbazole derivatives as topoisomerase II inhibitors, the Desmond module of the Schrödinger Suite was used to demonstrate the stability of the complexes formed by the designed ligands. indiandrugsonline.org Similarly, MD simulations have been used to study the interactions of carbazole derivatives with biological targets in cancer research. nih.gov

MD simulations also play a role in understanding the aggregation behavior of carbazole-containing molecules. For asphaltenes, which contain carbazole moieties, understanding their aggregation is crucial for the petroleum industry. nih.gov Computational studies of N-substituted carbazoles have investigated the formation of dimers, analyzing π-π stacking distances and intermolecular interactions. nih.govrsc.org These studies employ noncovalent interaction analysis to identify attractive and repulsive forces between molecules. nih.govrsc.org Thermochemistry calculations can further show that the formation of such dimers is a spontaneous process. nih.govrsc.org

Computational Design and Virtual Screening of this compound Derivatives

Computational design and virtual screening are essential techniques in modern drug discovery and materials science, enabling the rapid identification of promising candidate molecules from large virtual libraries. nih.gov The carbazole scaffold, including that of this compound, is a versatile framework for the design of new functional molecules. d-nb.info

Virtual screening can be performed using pharmacophore modeling, where a model is developed based on the essential structural features required for a specific biological activity. This model is then used to screen compound libraries for molecules that fit the pharmacophore. This approach has been successfully used to discover novel allosteric MEK inhibitors with a carbazole scaffold. nih.gov Out of thirteen virtual hits, two compounds were identified as MEK kinase inhibitors, leading to the synthesis of a library of carbazole derivatives with improved potency. nih.gov

Ligand-based virtual screening is another approach that has been used to identify carbazole derivatives as potent inhibitors of DNA gyrase ATPase in Mycobacterium tuberculosis. nih.govacs.org This method yielded several active compounds, establishing carbazole derivatives as a new class of inhibitors for this target. nih.govacs.org

In the design of novel anticancer agents, in silico docking studies are frequently employed to predict the binding affinity and interaction modes of designed carbazole derivatives with their target proteins. nih.gov For example, a series of carbazole derivatives were designed and evaluated as potential topoisomerase II inhibitors, with docking studies revealing promising binding energies and interactions for some of the ligands. indiandrugsonline.org Similarly, carbazole-based compounds have been designed and screened as potential anti-SARS-CoV-2 agents by targeting key viral proteins like the main protease, spike glycoprotein, and RNA-dependent RNA polymerase. mdpi.com These computational studies help prioritize compounds for synthesis and further biological evaluation. nih.govmdpi.com

Advanced Characterization Techniques for 9h Carbazole 2 Acetic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its functional groups and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 9H-Carbazole-2-acetic acid and its derivatives. ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively. oup.comlmaleidykla.ltpiche.org.pk

In the ¹H NMR spectrum of carbazole-9-acetic acid, the protons of the acetic acid moiety typically appear as a singlet. For instance, in one study, the two protons of the -CH₂- group were observed as a singlet at δ 3.23 ppm, while the carboxylic acid proton (-COOH) appeared as a broad singlet. asianpubs.org The aromatic protons of the carbazole (B46965) ring system exhibit complex splitting patterns in the range of δ 7.1 to 8.1 ppm. For example, specific signals have been reported at δ 7.13 (d, J = 7.2 Hz, 1H), 7.16 (dt, J = 7.4, 7.5 Hz, 1H), 7.22 (dd, J = 7.4, 7.5 Hz, 1H), 7.35 (dd, J = 7.7, 7.4 Hz, 1H), 7.39 (d, J = 7.8 Hz, 1H), 7.48 (dd, J = 7.2, 7.5 Hz, 2H), 8.02 (t, J = 7.3 Hz, 1H), and 8.08 (d, J = 7.9 Hz, 1H). asianpubs.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For derivatives like 3,6-diiodo-9H-carbazole, characteristic peaks have been identified at δ 138.51, 134.82, 129.39, 124.58, 112.69, and 82.45 ppm. rsc.org For the N-acetylated version, 1-(3,6-diiodo-9H-carbazol-9-yl)ethanone, the signals appear at δ 137.95, 136.47, 128.99, 127.19, 118.01, 87.60, and 27.68 ppm. rsc.org The specific chemical shifts are highly sensitive to the substituents on the carbazole ring.

¹H and ¹³C NMR Data for Selected Carbazole Derivatives
CompoundTechniqueSolventChemical Shifts (δ, ppm)
2-Bromo-1,2-dihydrocarbazole-9-acetic acid¹H NMRNot Specified3.23 (s, 2H), 4.38 (s, 1H), 7.13 (d, J = 7.2 Hz, 1H), 7.16 (dt, J = 7.4, 7.5 Hz, 1H), 7.22 (dd, J = 7.4, 7.5 Hz, 1H), 7.35 (dd, J = 7.7, 7.4 Hz, 1H), 7.39 (d, J = 7.8 Hz, 1H), 7.48 (dd, J = 7.2, 7.5 Hz, 2H), 8.02 (t, J = 7.3 Hz, 1H), 8.08 (d, J = 7.9 Hz, 1H) asianpubs.org
3,6-Diiodo-9H-carbazole¹³C NMRCDCl₃138.51, 134.82, 129.39, 124.58, 112.69, 82.45 rsc.org
1-(3,6-diiodo-9H-carbazol-9-yl)ethanone¹³C NMRCDCl₃137.95, 136.47, 128.99, 127.19, 118.01, 87.60, 27.68 rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. nih.govamazonaws.comaip.org In the analysis of this compound and its derivatives, FTIR spectra reveal characteristic absorption bands. nih.govamazonaws.comaip.org

For carbazole itself, the N-H stretching frequency is observed around 3419 cm⁻¹. researchgate.net Aromatic C-H stretching appears at approximately 3051 cm⁻¹, while C-N stretching is seen around 1450 cm⁻¹. researchgate.net For derivatives containing a carboxylic acid group, such as carbazole-9-acetic acid, a prominent C=O stretching vibration from the carboxylic acid is expected. In poly(2-(9H-carbazol-9-yl) acetic acid), this band appears at 1727 cm⁻¹ in an acidic medium. amazonaws.com The O-H group of the carboxylic acid gives rise to a broad band, for instance at 3586 cm⁻¹. amazonaws.com Halogen substitution on the carbazole ring also influences the vibrational spectra, leading to substituent-sensitive bands. nih.gov

FTIR Data for Selected Carbazole Compounds
Compound/Functional GroupVibrational ModeFrequency (cm⁻¹)
CarbazoleN-H stretch3419 researchgate.net
CarbazoleAromatic C-H stretch3051 researchgate.net
CarbazoleC-N stretch1450 researchgate.net
Poly(2-(9H-carbazol-9-yl) acetic acid) (acidic media)C=O stretch (COOH)1727 amazonaws.com
Poly(2-(9H-carbazol-9-yl) acetic acid)O-H stretch3586 amazonaws.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. aip.org Carbazole-based compounds are known for their interesting photophysical properties, including fluorescence. frontiersin.orgrsc.org

The UV-Vis absorption spectra of carbazole derivatives typically show multiple absorption bands in the UV region. rsc.org For instance, poly(2-(9H-carbazol-9-yl) acetic acid) monomer exhibits two small peaks at 350 nm and 370 nm. amazonaws.com Upon polymerization in an acidic medium, a new peak appears at 600 nm, attributed to a π-π* electronic transition. amazonaws.com The absorption spectra of carbazole derivatives are sensitive to substitution. For example, carbazole-based dyes can have absorption maxima ranging from 340 nm to 362 nm. rsc.org

Fluorescence spectroscopy reveals the emission properties of these compounds. Carbazole-based fluorophores can exhibit intense fluorescence. frontiersin.org For example, 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole shows a strong emission at around 395 nm in a THF solution when excited at 304 nm. frontiersin.org The emission wavelength can be tuned by modifying the molecular structure. Some carbazole derivatives show emission maxima that can be shifted towards longer wavelengths by altering the substituents. acs.org For instance, diclofenac (B195802) can be derivatized to carbazole acetic acid, which is fluorescent and can be detected with an excitation wavelength of 288 nm and an emission wavelength of 360 nm. nih.gov

UV-Vis and Fluorescence Data for Selected Carbazole Compounds
CompoundTechniqueSolvent/Stateλmax (nm)
Poly(2-(9H-carbazol-9-yl) acetic acid) monomerUV-VisNot Specified350, 370 amazonaws.com
Poly(2-(9H-carbazol-9-yl) acetic acid) (acidic media)UV-VisNot Specified600 amazonaws.com
9-butyl-3,6-bis-(phenylethynyl)-9H-carbazoleFluorescenceTHF395 (emission) frontiersin.org
Carbazole acetic acid (from diclofenac)FluorescenceNot Specified288 (excitation), 360 (emission) nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. aip.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov It allows for the determination of the molecular weight with high accuracy. For example, in the synthesis of carbazole-9-acetic acid, ESI-MS was used to confirm the mass of the product and its intermediates. asianpubs.org The mass spectrum of carbazole-9-acetic acid showed a peak corresponding to the protonated molecule [M+H]⁺ at m/z 228. asianpubs.org For a derivative, 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, the deprotonated molecule [M-H]⁻ was observed at m/z 272.06. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is useful for the analysis of volatile and thermally stable carbazole derivatives. researchgate.net It has been employed for the determination of carbazole and its halogenated derivatives in various samples. nih.gov The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, aiding in the identification of the compound. For instance, GC-MS analysis of carbazole has been used to study its isotopic abundance. walshmedicalmedia.com In the analysis of complex mixtures like diesel, two-dimensional GC-MS (GCxGC-MS) can be used to separate carbazole from interfering matrix compounds. core.ac.uk

Mass Spectrometry Data for Selected Carbazole Compounds
CompoundTechniqueIonization ModeObserved m/z
Carbazole-9-acetic acidESI-MSPositive228 [M+H]⁺ asianpubs.org
2-(6-chloro-9H-carbazol-2-yl)propanoic acidESI-MSNegative272.06 [M-H]⁻ nih.gov
CarbazoleGC-MSNot SpecifiedAnalysis of isotopic abundance walshmedicalmedia.com

Electrochemical Characterization of Redox Properties

The electrochemical properties of this compound and its derivatives are fundamental to their function in electronic and optoelectronic devices. Techniques such as cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy are employed to probe their redox behavior.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a primary tool for investigating the redox characteristics of carbazole derivatives. iieta.orgbohrium.com By scanning the potential of a working electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule. For instance, the electrochemical polymerization of 2-(9H-carbazol-9-yl)acetic acid can be initiated and studied using CV. amazonaws.comjournalajacr.com Studies have shown that the oxidation potential of carbazole monomers is a key parameter in the electropolymerization process. mdpi.comfrontiersin.org For example, the oxidation of 10⁻² M 2-(9H-carbazol-9-yl)acetic acid (CzA) in a 0.1 M LiClO₄/acetonitrile (B52724) solution on a platinum electrode shows an oxidation peak at approximately +1.5 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com In contrast, the unsubstituted carbazole monomer exhibits an oxidation peak at a lower potential of +1.1 V/SCE under similar conditions. mdpi.com This difference highlights the influence of the acetic acid substituent on the electronic properties of the carbazole ring.

During electropolymerization, successive CV scans typically show an increase in the peak current, indicating the deposition and growth of a polymer film on the electrode surface. mdpi.comnih.gov The resulting polymer films are often electroactive, displaying their own characteristic redox peaks. mdpi.com For poly(2-(9H-carbazol-9-yl)acetic acid), a green-colored film is observed in its oxidized state, which becomes highly transparent in its neutral state. amazonaws.comjournalajacr.com

Chronoamperometry, where a constant potential is applied and the current is monitored over time, is another technique used to study the electropolymerization process and determine the number of electrons involved in the redox reactions. iieta.orgmdpi.comcore.ac.uk It has been utilized for the potentiostatic deposition of carbazole-based polymer films onto conductive substrates like fluorine-doped tin oxide (FTO). mdpi.com

Table 1: Cyclic Voltammetry Data for Carbazole Monomers

CompoundConcentrationElectrolyteWorking ElectrodeOxidation Peak Potential (V vs. SCE)
Carbazole (Cz)10⁻² M0.1 M LiClO₄/ACNPlatinum+1.1
2-(9H-carbazol-9-yl)acetic acid (CzA)10⁻² M0.1 M LiClO₄/ACNPlatinum+1.5

Data sourced from a study on the electrodeposition of conducting polymer films. mdpi.com

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial properties and charge transfer kinetics of polymer films. nih.govitu.edu.tr By applying a small sinusoidal AC voltage at different frequencies and measuring the current response, an impedance spectrum is generated. This data can be fitted to an equivalent circuit model to extract valuable parameters such as charge transfer resistance, double-layer capacitance, and diffusion characteristics. itu.edu.tr

For carbazole-based polymers, EIS has been employed to study the capacitive behavior of copolymer films and to understand carrier recombination processes in devices like perovskite solar cells. itu.edu.trrsc.org For example, a study on a hyper-branched carbazole-based polymer used as a hole-transporting material in perovskite solar cells revealed that it could effectively reduce carrier recombination, as determined by EIS. rsc.org In another study, the specific capacitance of a copolymer of carbazole and N-p-tolylsulfonyl pyrrole (B145914) was calculated from EIS data, showing its potential for energy storage applications. itu.edu.tr

Polymer Characterization Techniques (for Polymeric Forms)

For the polymeric forms of this compound, characterization of the polymer's molecular properties and morphology is crucial.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. aimplas.netshimadzu.cz The technique separates polymer molecules based on their size in solution, with larger molecules eluting faster than smaller ones. aimplas.net By calibrating with standards of known molecular weight, such as polystyrene, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. amazonaws.com

In the case of poly(2-(9H-carbazol-9-yl)acetic acid), GPC analysis using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene as the standard revealed a weight average molecular weight (Mw) of 130,900 g/mol and a number average molecular weight (Mn) of 98,421.1 g/mol , resulting in a dispersity value of 1.33. amazonaws.com This information is vital as the molecular weight significantly influences the polymer's mechanical, thermal, and electrical properties.

Table 2: GPC Data for Poly(2-(this compound))

PolymerWeight Average Molecular Weight (Mw) ( g/mol )Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
Poly(2-(this compound))130,90098,421.11.33

Data obtained using THF as the solvent and polystyrene as the standard. amazonaws.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography of materials at the micro- and nanoscale. mdpi.comresearchgate.net It provides valuable information about the morphology, such as the shape, size, and arrangement of particles or features on the polymer film's surface. nih.govmdpi.com

For electropolymerized films of carbazole derivatives, SEM analysis has revealed various morphologies depending on the synthesis conditions. For instance, films of poly(2-(9H-carbazol-9-yl)acetic acid) have been characterized by SEM, providing insights into their surface structure. amazonaws.comjournalajacr.com Studies on other polycarbazole films have shown morphologies ranging from globular and fibrous structures to porous and flake-like surfaces. mdpi.commdpi.comnih.gov The morphology of these films can significantly impact their performance in applications such as sensors and electrochromic devices. For example, the SEM images of polycarbazole prepared in the presence of an electric field showed relatively regular and fibrous surfaces compared to the amorphous shape of the polymer synthesized in the absence of an electric field. mdpi.com

X-ray Diffraction (XRD) for Crystalline and Thin Film Structures

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. It can determine whether a material is crystalline, amorphous, or a mixture of both, and provide information about the crystal lattice parameters and the orientation of molecules within a thin film. ub.eduresearchgate.net

For carbazole-based materials, XRD is used to study the molecular packing in thin films, which is crucial for charge transport in organic electronic devices. ub.edursc.org The presence of sharp diffraction peaks in an XRD pattern indicates a high degree of crystallinity, while broad halos are characteristic of amorphous materials. rsc.orgresearchgate.net Studies on thin films of carbazole derivatives have used XRD to confirm their crystalline or amorphous nature and to understand how the molecular packing is influenced by processing conditions such as annealing. rsc.orgresearchgate.net For example, XRD patterns of thin films of certain carbazole derivatives have shown strong diffraction peaks, indicating that the molecules are oriented with the π–π stacking direction parallel to the substrate surface, a favorable arrangement for charge transport. ub.edu

Functional Applications of 9h Carbazole 2 Acetic Acid in Advanced Materials Science

Optoelectronic and Organic Electronic Devices

The unique electronic properties of the carbazole (B46965) scaffold make it a promising candidate for various optoelectronic applications. acs.org Derivatives are explored for their potential in creating efficient and stable organic electronic devices.

Hole-Transporting Layer (HTL) Development in Organic Light-Emitting Diodes (OLEDs)

Photoactive Components in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based molecules are integral to the development of organic dyes for DSSCs and components for OPVs, often serving as the electron-donor part of a D-π-A (Donor-π-acceptor) structure. solubilityofthings.comfrontiersin.org The acetic acid group can function as an effective anchoring group to semiconductor surfaces like TiO2. frontiersin.org

Research into carbazole dyes has shown that the position of functional groups is critical. While derivatives of 9H-Carbazole-2-acetic acid, such as Carprofen (B1668582), are known, their primary application studies are concentrated in the pharmaceutical field. General statements in the literature suggest that compounds with the 9H-Carbazole-2-yl moiety are explored in organic photovoltaics, but detailed studies and efficiency data for dyes or photoactive layers derived directly from this compound are limited. acs.org The broader research focus has often been on carbazole dyes functionalized at different positions or with alternative anchoring groups to optimize photovoltaic performance.

Materials for Organic Thin-Film Transistors (OTFTs)

Carbazole-containing polymers and molecules are a significant class of materials investigated for use in the active layer of Organic Thin-Film Transistors (OTFTs) due to their favorable charge carrier mobility and environmental stability. However, the application of this compound or polymers synthesized directly from it as the primary semiconductor in OTFTs is not a prominent area of research in the available scientific literature. Studies on OTFTs tend to focus on other carbazole derivatives, often involving different substitution patterns to enhance charge transport and film-forming properties.

Electrochromic Materials and Device Performance

Electrochromism, the phenomenon of reversible color change upon application of an electrical potential, is a key property of many conjugated polymers, with polycarbazoles being a widely studied class. The synthesis method and the nature of substituents on the carbazole monomer heavily influence the properties of the resulting polymer.

Synthesis and Opto-Electrochemical Characterization of Electrochromic Polymers

The synthesis of electrochromic polymers from carbazole derivatives is a well-established field. Typically, this is achieved through electropolymerization, where an electric current is used to form a polymer film on an electrode surface.

However, studies focusing specifically on the electropolymerization of This compound to form an electrochromic polymer are not found in the reviewed literature. The majority of published research on carbazole-acetic acid based polymers centers on the N-substituted isomer, 2-(9H-Carbazol-9-yl)acetic acid. For this N-substituted isomer, electrochemical polymerization from an acetonitrile (B52724) solution yields a polymer film, poly(2-(9H-carbazol-9-yl)acetic acid), which is soluble in common organic solvents like DMSO and THF. Characterization of this related polymer shows distinct electrochemical and optical properties, as detailed in the table below.

Table 1: Properties of Polymer Derived from 2-(9H-Carbazol-9-yl)acetic Acid (N-substituted isomer)

Property Value Source
Polymerization Method Oxidative Electropolymerization
Resulting Polymer poly(2-(9H-carbazol-9-yl) acetic acid)
Weight Average Molecular Weight 130,900 g/mol
Dry Conductivity 4.3 x 10⁻² S/cm

Note: This data is for the N-substituted isomer, as specific data for polymers from the C-2 substituted isomer is not available in the cited literature.

Investigation of Electrochromic Switching and Coloration Efficiency

The performance of an electrochromic material is judged by its switching speed (time taken to change color), optical contrast (the magnitude of change in transmittance), and coloration efficiency (the change in optical density per unit of injected charge).

For the polymer derived from the N-substituted isomer, 2-(9H-Carbazol-9-yl)acetic acid, spectroelectrochemical studies reveal distinct color changes. The film is highly transparent in its neutral state and becomes green in its oxidized state. This behavior allows for the creation of electrochromic devices that can modulate light transmission. Detailed investigations into the switching times and coloration efficiency for polymers derived specifically from This compound are not available in the reviewed sources.

Table 2: Electrochromic Behavior of poly(2-(9H-Carbazol-9-yl)acetic acid) (N-substituted isomer)

State Applied Condition Observed Color Source
Neutral Reduced State High Transmittance (Transparent)

Note: This data is for the N-substituted isomer, as specific data for polymers from the C-2 substituted isomer is not available in the cited literature.

Energy Storage and Catalysis Applications of this compound

The unique electronic properties and structural versatility of the carbazole nucleus make its derivatives, including this compound, valuable components in the development of advanced materials for energy storage and catalysis. The ability of the carbazole moiety to facilitate stable radical cation formation and participate in electron transfer processes is central to these applications. rsc.orgrsc.org The acetic acid group provides a functional handle for polymerization or anchoring to other materials, enabling the creation of sophisticated, high-performance systems.

Redox-Active Materials for Supercapacitors

Derivatives of 9H-carbazole-acetic acid have been investigated as highly effective redox-active materials for supercapacitors, which are energy storage devices prized for their high power density and long cycle life. The carbazole unit's capacity for stable and reversible redox reactions (forming polarons and bipolarons) is the basis for its pseudocapacitive behavior, which can significantly enhance charge storage beyond that of simple electrostatic accumulation. rsc.org

A notable example is a heterostructured composite material made from poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid) (pTCAA) and titanium dioxide (TiO2) nanoparticles. rsc.orgresearchgate.net In this system, the monomer, a derivative of 9H-carbazole-acetic acid, is electropolymerized to create a conductive polymer that acts as the primary redox-active component. This polymer is combined with TiO2 nanoparticles to form a composite electrode material used for both the anode and cathode in a symmetric supercapacitor. rsc.org

Table 1: Performance of a Symmetric Supercapacitor Using pTCAA/TiO2 Composite Electrodes

Performance Metric Value Conditions
Maximum Specific Capacitance (Cspec) 132 F g-1 -
Maximum Energy Density 29.3 Wh kg-1 At a power density of 476 W kg-1
Maximum Power Density 19.3 kW kg-1 At an energy density of 11.2 Wh kg-1
Capacitance Retention ~84% After 8000 charge/discharge cycles

Data sourced from a study on heterostructured pTCAA/TiO2 nanoparticle composites. rsc.org

The synthesis of the monomer for this polymer, 3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid (TCAA), starts from 3,6-dibromo-9H-carbazole, demonstrating a multi-step chemical pathway to achieve the functionalized carbazole structure necessary for polymerization and high-performance energy storage applications. rsc.org The presence of the acetic acid group is crucial for the monomer's properties and subsequent polymerization.

Catalytic Roles and Photocatalytic Systems

The electron-donating nature of the carbazole core makes it a powerful component in photocatalytic systems. nsf.gov Carbazole derivatives can act as potent photosensitizers, absorbing light and initiating electron transfer processes that drive chemical reactions. unimib.itustc.edu.cn This capability has been harnessed for a variety of applications, from sustainable fuel production to complex organic synthesis.

In the realm of renewable energy, carbazole-based dyes have been successfully employed as photosensitizers for photocatalytic hydrogen generation. unimib.it When adsorbed onto a Pt/TiO2 catalyst, these planar, sulfur-free carbazole derivatives demonstrated significantly enhanced H₂ production rates compared to more common phenothiazine-based dyes under visible light irradiation. unimib.it The unique molecular and supramolecular features of the carbazole dyes contribute to their superior performance, showcasing their potential in light-to-fuel energy conversion. unimib.it

Carbazole derivatives also serve as highly effective single-electron photoreductants in organic synthesis. nsf.gov By manipulating the structure, for instance by adding phenyl or mesityl groups to the carbazole nitrogen, researchers can tune the redox properties and enhance the stability of the radical cation intermediate, preventing dimerization and other side reactions. nsf.gov This modularity has enabled the use of carbazole photocatalysts in reactions such as the hydrodehalogenation of aryl halides and the arylation of N-methylpyrrole using a 365 nm light source. nsf.gov

Furthermore, carbazole derivatives are integral to the design of metal-free triplet photosensitizers. ustc.edu.cn For example, Bodipy-carbazole molecules (BC and CBC) have been synthesized where the carbazole unit expands the π-conjugated system. ustc.edu.cn These molecules can generate a triplet state upon photoexcitation, which is crucial for their role in the photo-oxidation of substrates like 1,5-dihydroxynaphthalene. ustc.edu.cn The efficiency of these systems can be influenced by solvent polarity, which affects the lifetime of the triplet state. ustc.edu.cn A specialized carbazole-based photocatalyst, 4CzIPN, has been identified for its utility in green radical synthesis through a proton-coupled electron transfer (PCET) process, enabling reactions under visible light and ambient conditions. rsc.org

Table 2: Examples of Photocatalytic Systems Based on Carbazole Derivatives

Carbazole System Application Function
Carbazole-based dyes on Pt/TiO₂ Hydrogen (H₂) Generation Photosensitizer for H₂ production from aqueous solutions under visible light. unimib.it
Substituted Carbazole Derivatives Organic Synthesis Single-electron photoreductant for hydrodehalogenation and arylation reactions. nsf.gov
Bodipy-Carbazole Dyads (BC, CBC) Photo-oxidation Reactions Metal-free triplet photosensitizer for the oxidation of 1,5-dihydroxynaphthalene. ustc.edu.cn
4CzIPN Green Organic Synthesis PCET photocatalyst for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones. rsc.org
Cadmium(II) coordination polymer with 9H-carbazole-2,7-dicarboxylic acid Knoevenagel Condensation Heterogeneous catalyst for the reaction between benzaldehyde (B42025) and malononitrile. researchgate.net

Structure Property Relationships and Rational Design Principles

Elucidating the Influence of Structural Modifications on Electronic Properties

The electronic characteristics of materials derived from 9H-Carbazole-2-acetic acid are profoundly influenced by structural modifications to the carbazole (B46965) core. The introduction of various substituents allows for the fine-tuning of frontier molecular orbital (FMO) energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the material's charge injection and transport capabilities.

The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the carbazole framework is a common and effective method to modulate its electronic properties. sci-hub.st For instance, attaching EDGs, such as methoxy (B1213986) or amino groups, tends to raise the HOMO energy level, facilitating hole injection. Conversely, EWGs like cyano or nitro groups lower both the HOMO and LUMO levels, which can enhance electron injection and transport. sci-hub.stacs.org Theoretical studies, often employing density functional theory (DFT), have been instrumental in predicting these effects. For example, DFT calculations have shown that phenyl and thiophenyl substitutions can lower HOMO energy levels, while bromo and pyridyl substitutions can increase them, offering a tunable range for these energies. researchgate.net

The position of substitution on the carbazole ring is also critical. The 3, 6, and 9 positions are particularly amenable to functionalization and have a significant impact on the electronic structure. iieta.org The 3- and 6-positions have the largest contribution to the HOMO, making them ideal sites for modification to achieve maximal changes in the HOMO level. sci-hub.st

Furthermore, extending the π-conjugation of the carbazole system, for instance, by introducing aromatic or heteroaromatic units, can significantly alter the electronic properties. This extension generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra. rsc.orgresearchgate.net

Table 1: Effect of Substituents on the HOMO/LUMO Energy Levels of Carbazole Derivatives

Carbazole Derivative Type Substituent Effect on HOMO Level Effect on LUMO Level HOMO-LUMO Gap Reference
3,6-diaryl-N-hexylcarbazole p-methoxyphenyl -5.67 eV -2.48 eV 3.19 eV sci-hub.st
3,6-diaryl-N-hexylcarbazole p-cyanophenyl -6.02 eV -2.97 eV 3.05 eV sci-hub.st
Carbazole-fluorene macrocycles Cyano Lowered Lowered Varies rsc.org
Pyrimidine-carbazole emitters Cyano, Bromo, Sulfonyl Varies Lowered Reduced nih.gov
Push-pull carbazole twin dyads Cyanoacetic acid -6.231 eV -2.704 eV 3.527 eV rsc.org

Correlating Molecular Architecture with Optical and Photophysical Behavior

The optical and photophysical properties of this compound derivatives, such as absorption, emission, and fluorescence quantum yield, are intrinsically linked to their molecular architecture. The carbazole unit itself is known for its strong luminescence. rsc.org

Structural modifications can tune the emission color across the visible spectrum. Extending the π-conjugation by fusing the carbazole with other aromatic systems like indole (B1671886), thiophene, or furan (B31954) can shift the emission from blue to green, orange, yellow, and even red. nih.gov For example, the fusion of carbazole units has been shown to enhance molecular rigidity and extend π-conjugation, allowing for precise tuning of optoelectronic properties. researchgate.netnih.gov

The introduction of donor-acceptor (D-A) motifs within the molecular structure is a powerful strategy to induce intramolecular charge transfer (ICT). rsc.org This often leads to solvatochromism, where the emission color changes with the polarity of the solvent. rsc.org In such systems, the carbazole moiety typically acts as the electron donor. The strength and nature of the acceptor group, as well as the length and type of the π-conjugated bridge connecting the donor and acceptor, all play a crucial role in determining the ICT character and, consequently, the photophysical properties. mdpi.com For instance, increasing the length of the linker in a D-A system can systematically red-shift the lowest energy transition. mdpi.com

The substitution pattern also significantly influences the photophysical behavior. For example, in a series of multi-substituted carbazoles, triphenylamine-substituted derivatives exhibited red-shifted absorption and emission compared to their carbazole-substituted counterparts due to more extended π-conjugation. rsc.org

Table 2: Photophysical Properties of Selected Carbazole Derivatives

Compound Type Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF) Key Structural Feature Reference
Carbazole-fluorene copolymers - Blue region 0.78–0.87 2-ethylhexyl N-substituent bohrium.com
Pyrido carbazole "push-pull" chromophores 390–407 464–504 0.27–0.65 Donor-π-acceptor structure rsc.org
Carbazole-substituted pyrimidines UV region Violet-blue - Triphenylamine/9-ethylcarbazole substituents mdpi.com
3,6-diaryl-N-hexylcarbazoles Varies Blue region 0.19–0.96 Aryl substituents sci-hub.st

Establishing Structure-Electrochemical Performance Correlations

The electrochemical behavior of materials based on this compound, particularly their redox properties, is a critical factor for their application in electronic devices. Cyclic voltammetry is a widely used technique to investigate these properties, allowing for the determination of oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. bohrium.comntu.edu.tw

The ease of oxidation of the carbazole nitrogen makes carbazole derivatives excellent hole-transporting materials. iieta.org The oxidation potential can be tuned by introducing substituents. For 3,6-substituted carbazoles, the oxidation is typically reversible, and the potential is affected by the nature of the substituents. ntu.edu.tw Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. sci-hub.stntu.edu.tw

The stability of the oxidized species is also a key consideration. For carbazoles that are not protected at the 3 and 6 positions, the oxidized radical cations can undergo dimerization. ntu.edu.tw The introduction of bulky substituents at these positions can prevent such coupling reactions, enhancing the electrochemical stability of the material.

The electrochemical properties of a poly(2-(9H-carbazol-9-yl)acetic acid) film have been studied, revealing its potential for electrochromic applications. The film exhibited a green color in its oxidized state and was highly transparent in its neutral state. journalajacr.comamazonaws.comresearchgate.net

Table 3: Electrochemical Data for Selected Carbazole Derivatives

Compound Oxidation Potential (V vs. Fc/Fc+) Reduction Potential (V vs. Fc/Fc+) Key Feature Reference
3,6-dibromo-9-phenylcarbazole +1.53 - Bromine substituents ntu.edu.tw
3,6-dimethoxy-9-phenylcarbazole +1.23 - Methoxy substituents ntu.edu.tw
Poly(2-(9H-carbazol-9-yl)acetic acid) 0.96, 1.05 (onset) - Polymer film amazonaws.com
Novel carbazole-based compound 7a 0.55 (quasi-reversible), 0.84 (reversible) -1.86 (irreversible) Amorphous solid beilstein-journals.org
Novel carbazole-based compound 7b 0.71 (quasi-reversible), 0.99 (reversible) -1.93 (irreversible) Amorphous solid beilstein-journals.org

Rational Design Strategies for Enhanced Material Functionality

The rational design of materials based on this compound aims to optimize specific properties for targeted applications. This involves a deep understanding of the structure-property relationships discussed in the preceding sections. bohrium.comnih.gov

For applications in organic light-emitting diodes (OLEDs), design strategies often focus on achieving high triplet energy, balanced charge transport, and high photoluminescence quantum yields. mdpi.com For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy is crucial to confine the excitons on the phosphorescent guest. acs.org This can be achieved by designing molecules with a rigid and non-conjugated structure or by introducing specific substituents that raise the triplet energy level. rsc.org For instance, cyano-substituted carbazole-fluorene macrocycles have been theoretically shown to possess high triplet energies and balanced charge transport, making them promising candidates for blue PhOLEDs. rsc.org

To enhance charge transport, molecular design can focus on promoting intermolecular interactions and orbital overlap. The introduction of specific functional groups can influence the molecular packing in the solid state, which in turn affects charge mobility. acs.org

For electrochromic applications, the design should focus on materials that exhibit distinct and stable colored and transparent states with good contrast and fast switching times. The synthesis of soluble polymers, such as poly(2-(9H-carbazol-9-yl)acetic acid), allows for easy processing and fabrication of electrochromic devices. journalajacr.comamazonaws.com

The acetic acid group in this compound itself offers a versatile handle for further functionalization. It can be used to anchor the molecule to surfaces, such as in dye-sensitized solar cells, or to incorporate the carbazole unit into larger polymer backbones, offering another avenue for tuning material properties. rsc.orgbohrium.com

Future Directions and Emerging Research Paradigms

Development of Novel and Efficient Synthetic Routes

The synthesis of carbazole (B46965) derivatives, including those with acetic acid functionalities, has traditionally involved multi-step, time-consuming processes. wiley.com Current research is actively pursuing more efficient, economical, and environmentally friendly synthetic strategies.

A prevalent method for synthesizing the closely related ethyl 2-(9H-carbazol-9-yl)acetate involves the N-alkylation of 9H-carbazole with ethyl bromoacetate. nih.govresearchgate.net This foundational reaction is often carried out using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov A similar approach involves reacting carbazole with bromoacetic acid in the presence of sodium hydroxide (B78521) and DMSO. researchgate.net The resulting ester can then be hydrolyzed to yield the desired carboxylic acid.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. An efficient, one-pot method for preparing a series of 9H-carbazole-carboxylic acids has been developed using microwave irradiation. wiley.com This approach significantly reduces reaction times, utilizes milder conditions, and often results in cleaner products compared to conventional heating methods. wiley.com For example, mixing 9H-carbazoles with bromo-esters and potassium hydroxide in DMF and irradiating the mixture in a domestic oven for just 8-10 minutes can produce the target acids in good yields. wiley.com

Beyond direct N-alkylation, novel multi-component and domino reactions are being explored for constructing the carbazole nucleus itself, which can then be functionalized. nih.gov Three-component annulation reactions, for instance, can build the carbazole-2-carboxylate skeleton from indoles, bromoacetaldehyde (B98955) dimethyl acetal, and 1,3-dicarbonyl compounds. nih.gov Other advanced methods for synthesizing the core carbazole structure include palladium-catalyzed intramolecular C-H activation, iridium-catalyzed dehydrogenative cyclization, and the Tauber carbazole synthesis, which offer regioselective control and high yields. organic-chemistry.orggoogle.com These modern synthetic strategies could be adapted to produce 9H-Carbazole-2-acetic acid and its derivatives more efficiently.

A summary of representative synthetic methods is presented below:

Starting MaterialReagentsMethodProductReference
9H-CarbazoleEthyl bromoacetate, NaH, DMFN-alkylationEthyl 2-(9H-carbazol-9-yl)acetate nih.gov
9H-CarbazoleBromo-esters, KOH, DMFMicrowave-assisted N-alkylation9H-Carbazole-carboxylic acids wiley.com
9H-CarbazoleEthyl chloroacetate, Ethanol (B145695)N-alkylationEthyl 9H-carbazol-9-ylacetate researchgate.net
1,2,3,4-TetrahydrocarbazoleChloroacetic acid, etc.Multi-step synthesis involving bromination and dehydrobrominationCarbazole-9-acetic acid

Exploration of Advanced Characterization Beyond Current Methodologies

Standard characterization of this compound and its derivatives relies on established techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm molecular structure and purity. researchgate.netamazonaws.com However, as the compound is integrated into more complex systems like polymers and nanomaterials, advanced characterization methods are required to understand its properties at different scales.

One such advanced technique is Peakforce Quantitative Nanomechanics (PeakForce QNM) , an atomic force microscopy (AFM) mode. This method was employed to study polymer films created by the electrochemical oxidation of 2-(9H-carbazol-9-yl)acetic acid (CzA) and carbazole (Cz). mdpi.comresearchgate.net Unlike standard AFM which primarily provides topographical data, PeakForce QNM simultaneously maps nanomechanical properties. mdpi.com For the poly(Cz-co-CzA) films, this technique provided quantitative data on adhesion, surface topography, and Young's modulus (stiffness). mdpi.comresearchgate.net The study revealed that while the monomer ratio had little effect on adhesion, it significantly altered the film's stiffness, which ranged from 9 to 24 GPa. researchgate.net This detailed mechanical insight at the nanoscale is crucial for applications where material integrity and flexibility are paramount.

Other advanced spectroscopic and analytical techniques being applied to carbazole derivatives include:

Spectroelectrochemistry : This technique combines UV-Vis spectroscopy with electrochemistry to study the changes in electronic absorption as the material is oxidized and reduced. It has been used to characterize the electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid), revealing its transition from a transparent neutral state to a green oxidized state. amazonaws.com

Gel Permeation Chromatography (GPC) : GPC is used to determine the molecular weight distribution of polymers. For poly(2-(9H-carbazol-9-yl)acetic acid), GPC analysis determined a weight average molecular weight of 130,900 g/mol . researchgate.netamazonaws.com

Surface-Enhanced Raman Spectroscopy (SERS) : SERS can provide enhanced vibrational spectra of molecules adsorbed on metal nanostructures, offering detailed structural information even from very small sample volumes. amazonaws.com

These advanced methodologies provide a deeper understanding of the material's physicochemical properties, moving beyond simple structural confirmation to probe mechanical, electronic, and polymeric characteristics.

Integration of this compound in Hybrid and Composite Materials

The bifunctional nature of this compound—a photoactive, charge-transporting carbazole core and a reactive carboxylic acid group—makes it an ideal component for creating novel hybrid and composite materials.

Conducting Polymers and Electrochromics: Research has demonstrated that 2-(9H-carbazol-9-yl)acetic acid can be electropolymerized, often in combination with carbazole itself, to form conductive polymer films. amazonaws.commdpi.com These films exhibit interesting electrochromic properties, changing color upon oxidation and reduction. amazonaws.commdpi.com The carboxylic acid group influences the polymer's properties, such as solubility and stiffness. For instance, copolymer films of carbazole and 2-(9H-carbazol-9-yl)acetic acid were found to be less stiff than pure polycarbazole, which prevents cracking and improves material processability. mdpi.comresearchgate.net The conductivity of a pure poly(2-(9H-carbazol-9-yl)acetic acid) film has been measured at 4.3 x 10⁻² S/cm. researchgate.net

Materials for Energy Storage and Conversion: The carboxylic acid group serves as an effective anchor for grafting the carbazole unit onto the surfaces of metal oxides, a key strategy in developing materials for energy applications.

Supercapacitors : A heterostructured composite material was fabricated using poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid) and TiO₂ nanoparticles. rsc.org This binder-free composite, used as both anode and cathode in a symmetric supercapacitor, demonstrated remarkable performance, including high specific capacitance and power. rsc.org

Solar Cells : 9H-Carbazole-9-acetic acid (9CAA) is used as a self-assembled monolayer (SAM) material for high-efficiency photovoltaic devices. ossila.com The carboxylic acid group anchors the molecule to electrode surfaces (like ITO or metal oxides), while the carbazole unit forms a hole-selective contact. ossila.com This application in tin-lead perovskite solar cells has led to devices with efficiencies up to 23.1% and enhanced operational stability. ossila.com The acetic acid moiety in other carbazole-based dyes, such as rhodanine-3-acetic acid, also functions as a critical anchoring group in dye-sensitized solar cells (DSSCs). rsc.org

The table below summarizes key findings from studies integrating carbazole acetic acid derivatives into advanced materials.

Material SystemApplicationKey FindingReference
Poly(carbazole-co-2-(9H-carbazol-9-yl)acetic acid)Conducting Polymer FilmsThe acetic acid comonomer reduces film stiffness, preventing cracks and improving mechanical properties. mdpi.comresearchgate.net
Poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid)/TiO₂SupercapacitorsHeterostructured composite exhibits high specific capacitance (462.88 F g⁻¹) and excellent cycling stability. rsc.org
9H-Carbazole-9-acetic acid (9CAA)Perovskite Solar CellsForms a self-assembled monolayer that enhances hole extraction, leading to device efficiencies of up to 23.1%. ossila.com
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acidHybrid Material PrecursorThe acetic acid group enables covalent attachment to metal oxides like TiO₂, useful for sensors and DSSCs. vulcanchem.com

Advanced Computational Methodologies for Predictive Material Science

Computational modeling is becoming an indispensable tool in materials science and drug discovery, allowing for the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. nih.gov For carbazole derivatives, including this compound, these methods are being used to forecast their potential in various applications.

Molecular Docking and Drug Design: In the field of medicinal chemistry, molecular docking is a key computational technique. It predicts how a small molecule, such as a carbazole derivative, binds to the active site of a target protein. nih.gov Studies on various carbazole derivatives have used docking to evaluate their potential as anticancer agents by simulating their interaction with proteins crucial for cancer cell proliferation. nih.gov For example, docking studies on N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivatives against SARS-CoV-2 proteins like the main protease (Mpro) and RNA-dependent RNA-polymerase (RdRp) have identified compounds with strong binding affinities, suggesting their potential as viral inhibitors. mdpi.com These computational screenings help prioritize which compounds to synthesize and test, accelerating the discovery process.

Computational MethodApplicationPredicted Properties / InteractionsReference
Molecular DockingAntiviral Research (SARS-CoV-2)Binding affinities and interaction modes with Mpro and RdRp proteins. mdpi.com
Molecular DockingAnticancer ResearchCharacterization of interactions with target proteins to guide the design of new antitumor agents. nih.gov

Predictive Material Science: In material science, computational methods are used to predict the electronic and photophysical properties of new materials. Theoretical analyses, often based on Density Functional Theory (DFT), can calculate properties like HOMO/LUMO energy levels, band gaps, and absorption spectra. thieme-connect.de These predictions are crucial for designing new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. rsc.org For example, by calculating the triplet energy levels of new carbazole derivatives, researchers can identify promising host materials for blue phosphorescent OLEDs. While specific advanced computational studies solely on this compound are not widely reported, the methodologies applied to the broader carbazole family are directly transferable. These predictive models can guide the rational design of novel this compound derivatives with tailored electronic properties for specific applications in hybrid materials and optoelectronics.

Q & A

Q. What are the established synthetic routes for 9H-carbazole-2-acetic acid and its derivatives?

The synthesis of this compound derivatives typically involves reductive amination or condensation reactions. For example, carbazole-9-acetaldehyde can react with amines (e.g., 4-(methylsulfonyl)aniline) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane under inert conditions to yield N-substituted carbazole derivatives . Crystallization from MeOH/H₂O (50:1 v/v) via slow evaporation is recommended for purification . For methyl ester derivatives, AlCl₃-catalyzed reactions with ethyl acetoacetate and indole derivatives at 80°C in acetonitrile have been reported .

Q. Key Reaction Parameters

ReagentSolventCatalystTemperatureYield
Carbazole-9-acetaldehyde1,2-DichloroethaneNaBH(OAc)₃RT79%
Indole derivativesAcetonitrileAlCl₃80°C60–75%

Q. How can the crystal structure of this compound derivatives be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group C2/c) of 2-(carbazol-9-yl)acetic acid show lattice parameters a=32.067A˚,b=5.340A˚,c=13.134A˚,β=97.756a = 32.067 \, \text{Å}, b = 5.340 \, \text{Å}, c = 13.134 \, \text{Å}, \beta = 97.756^\circ, with hydrogen-bonded chains along the [0 0 1] direction . Refinement using SHELXL (riding models for H atoms, isotropic refinement for N-bound H) ensures accuracy .

Q. Critical Refinement Parameters

  • Displacement ellipsoids: 30% probability level .
  • Hydrogen bonding: N–HO\text{N–H} \cdots \text{O} interactions stabilize supramolecular chains .

Q. What are the stability and storage recommendations for carbazole derivatives?

Store in tight, light-resistant containers at 25°C (15–30°C permitted). Avoid moisture, static discharge, and incompatible reagents (e.g., strong oxidizers). For aqueous solutions, use inert atmospheres (N₂/Ar) to prevent degradation . Derivatives like 5-(9H-carbazol-9-yl)isophthalic acid require dry storage (P402) and PPE during handling .

Advanced Research Questions

Q. How can computational methods optimize the design of bioactive carbazole derivatives?

Molecular docking and DFT studies can predict interactions with biological targets (e.g., cyclooxygenase for carprofen derivatives) . Use crystallographic data (e.g., C–Hπ\text{C–H} \cdots \pi interactions from SCXRD) to model binding affinities . For electrochemical applications (e.g., electropolymerized films), voltammetry data combined with density functional theory (DFT) simulations guide material design .

Q. Example Workflow

Docking : Align carbazole scaffolds with COX-2 active sites .

DFT : Calculate HOMO-LUMO gaps to assess redox activity .

MD Simulations : Validate stability of hydrogen-bonded networks .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies often arise from variations in assay conditions or structural modifications. For example:

  • Carprofen (6-chloro-α-methyl-9H-carbazole-2-acetic acid) : Anti-inflammatory activity varies with chirality and substituent positioning .
  • Cytotoxicity : Methylation at the carbazole N-position (e.g., 1-methyl-9H-carbazole-2-carboxylic acid) enhances potency in cancer models .

Q. Resolution Strategies

  • Control Experiments : Standardize assay parameters (e.g., cell lines, incubation times).
  • Structural Analysis : Compare SCXRD data to confirm conformational differences .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends .

Q. What advanced techniques are used to study intermolecular interactions in carbazole derivatives?

  • SCXRD : Identifies hydrogen-bonding motifs (e.g., N–HO\text{N–H} \cdots \text{O} chains in N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline) .
  • FT-IR/Raman Spectroscopy : Detects vibrational modes of acetic acid groups and aromatic rings.
  • DSC/TGA : Assess thermal stability (e.g., melting points 165–173°C for boronic ester derivatives) .

Q. How can electrochemical properties of carbazole derivatives be exploited in material science?

Poly(2-(9H-carbazol-9-yl)acetic acid) films, synthesized via potentiostatic electropolymerization, exhibit reversible redox behavior and electrochromic properties. Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) shows oxidation peaks at +1.2 V (vs. Ag/AgCl), useful for organic electronics .

Q. Electrochemical Parameters

PolymerElectrolyteOxidation PotentialApplication
Poly(carbazole-acetic acid)0.1 M TBAPF₆/MeCN+1.2 VElectrochromic devices

Q. What methodologies are recommended for analyzing environmental or toxicity risks?

  • Ecotoxicity : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays for H400-classified compounds) .
  • Waste Management : Partner with certified waste disposal firms for halogenated byproducts .
  • In Silico Tools : Use EPI Suite to predict biodegradation pathways and bioaccumulation potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.